1-Iodonaphthalen-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodonaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAZALEEBHHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520830 | |
| Record name | 1-Iodonaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90016-93-6 | |
| Record name | 1-Iodonaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Preparation Methodologies of 1 Iodonaphthalen 2 Amine
Regioselective Halogenation Approaches
Regioselective halogenation is a key strategy for introducing a halogen atom at a specific position on a molecule. In the synthesis of 1-Iodonaphthalen-2-amine, this is crucial for ensuring the iodine atom is placed at the C1 position of the naphthalene (B1677914) ring.
Iodination of 2-Naphthylamine (B18577)
The direct iodination of 2-naphthylamine is a primary method for the synthesis of this compound. The amino group at the C2 position directs the incoming electrophilic iodine to the ortho position (C1). Several reagent systems can be employed for this transformation.
The reaction of 2-naphthylamine with a combination of sodium iodate (B108269) (NaIO₃), sodium sulfite (B76179) (Na₂SO₃), and hydrochloric acid (HCl) exclusively yields this compound. tandfonline.comtandfonline.com This method was initially reported to produce the 3-iodo isomer, but further studies with spectroscopic data confirmed the product as the 1-iodo isomer. tandfonline.comtandfonline.com The reaction is typically carried out in a methanol (B129727) and water solvent system at room temperature. tandfonline.comtandfonline.com
In a typical procedure, 2-naphthylamine is mixed with sodium iodate and sodium sulfite in methanol and water, followed by the addition of concentrated hydrochloric acid. tandfonline.comtandfonline.com After stirring for a couple of hours, the product is extracted and purified. tandfonline.comtandfonline.com This method provides a moderate yield of the desired product. tandfonline.com
Reaction Details:
| Reactant | Molar Equivalent |
|---|---|
| 2-Naphthylamine | 1 |
| Sodium Iodate | 1 |
| Sodium Sulfite | 2 |
This table is based on a representative procedure and may vary under different experimental setups.
This eco-friendly method is also effective for the iodination of other activated aromatic compounds, yielding mono-iodo arenes in high yields. scispace.comresearchgate.net The reagent system is considered a greener alternative to many traditional iodination methods that use toxic reagents and harsh conditions. researchgate.net
An alternative method for the iodination of 2-naphthylamine involves the use of potassium chlorate (B79027) (KClO₃), potassium iodide (KI), and hydrochloric acid (HCl). tandfonline.com This system generates an electrophilic iodine species in situ, which then reacts with 2-naphthylamine to form this compound. Research has shown this method can produce iodoarenes in high yields. sciencemadness.org
Similar to the potassium chlorate system, a combination of potassium bromate (B103136) (KBrO₃), potassium iodide (KI), and hydrochloric acid can also be used to iodinate 2-naphthylamine. tandfonline.comresearchgate.net This method has been successfully applied to a variety of arenes, including activated ones like anilines, in an aqueous methanol medium, resulting in excellent conversion to their iodinated products. researchgate.net
Ortho-Iodination of Arylamine Precursors
The synthesis of this compound can be part of a multi-step sequence involving the ortho-iodination of a protected arylamine precursor. chim.it For instance, N-aryl-1-(alkynyl)naphthalen-2-amines can be synthesized through a three-step process that includes the ortho-iodination of an N-arylated 2-naphthylamine derivative. chim.it This approach allows for the introduction of various substituents on the amino group before the iodination step.
Directed Ortho-Metallation Strategies
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as iodine. wikipedia.org
For the synthesis of this compound, the amino group (or a protected form of it) can act as a DMG. tandfonline.com A common approach involves the protection of the amino group of 2-naphthylamine, for example, as a Boc-carbamate. tandfonline.com This protected amine then directs lithiation to the C1 and C3 positions. tandfonline.com While this method can produce a mixture of 1-iodo and 3-iodo isomers, the reaction conditions can be optimized to favor the desired 1-iodo product. tandfonline.com One study reported achieving a yield of 82-89% for this compound using this strategy. vulcanchem.com
The general principle of DoM involves the interaction of the DMG with an alkyllithium compound, like n-butyllithium, to form an intermediate where the lithium is coordinated to the heteroatom of the DMG. wikipedia.org This proximity effect leads to the deprotonation of the nearest ortho-proton, forming a stable aryllithium species. wikipedia.org Subsequent reaction with an iodine source introduces the iodine atom specifically at this ortho position. wikipedia.org
Multi-Step Synthetic Routes
Multi-step syntheses provide a classical approach, offering chemists the flexibility to build and modify the target molecule through a sequence of well-understood reactions. youtube.com This often involves the strategic use of protecting groups and may include key transformations like halogen exchange reactions.
Halogen exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into a different organometallic product. wikipedia.org This type of reaction, particularly the Finkelstein reaction, is a standard method for replacing chlorine or bromine atoms with iodine. manac-inc.co.jp In the synthesis of aryl iodides, metal-halogen exchange is a crucial transformation. wikipedia.org For instance, aryl bromides or iodides can react with organomagnesium compounds like isopropylmagnesium chloride in a process that tolerates many functional groups. wikipedia.org
While direct halogen exchange on a pre-existing aminonaphthalene halide is one potential route, another strategy involves introducing the iodo group to a nitronaphthalene precursor, followed by reduction of the nitro group. An analogous synthesis for the regioisomer, 2-amino-3-iodonaphthalene, was achieved through the halogen exchange of 3-bromo-2-nitronaphthalene, which was then followed by the reduction of the nitro group to an amine. tandfonline.com Palladium-catalyzed reactions have also been developed for the iodination of aryl carboxylic acids, which proceed through a unique mechanism involving a ligand-assisted halide exchange. nih.gov
In multi-step syntheses, it is often necessary to temporarily mask the reactivity of certain functional groups to prevent them from interfering with subsequent reaction steps. youtube.comorganic-chemistry.org The amino group in this compound is nucleophilic and can react with electrophiles, making its protection crucial for certain transformations, such as Sonogashira coupling. organic-chemistry.orgchim.it
N-acylation is a common and effective method for protecting the amino group. chim.it This strategy involves converting the amine into an amide (specifically, an acetamide (B32628) in the case of acetylation), which is significantly less nucleophilic. organic-chemistry.org
Protection: A typical procedure for the N-acylation of the parent compound, 2-aminonaphthalene, involves treating it with acetic anhydride (B1165640). The reaction can also be carried out using acetyl chloride in the presence of a base like triethylamine (B128534) (TEA). commonorganicchemistry.com The resulting N-acetylated compound is stable to various reaction conditions, allowing for selective modifications elsewhere on the naphthalene ring. chim.it In some cases, to perform effective coupling reactions with 1-alkynes, the amino group of 1-iodonaphthalen-2-amines was pre-protected by N-acylation. chim.it
Deprotection: Once the desired synthetic modifications are complete, the acetyl group must be removed to restore the primary amine functionality. This deprotection step is typically accomplished through hydrolysis under either acidic or basic conditions. commonorganicchemistry.com For example, heating the acetamide with a strong acid like hydrochloric acid (HCl) or a strong base such as sodium hydroxide (B78521) (NaOH) in an aqueous ethanol (B145695) solution will cleave the amide bond. commonorganicchemistry.com Milder and more selective deacetylation methods have also been developed, such as using thionyl chloride and pyridine (B92270) or Schwartz's reagent, which can be beneficial when other sensitive functional groups are present in the molecule. nih.govcabidigitallibrary.org
| Process | Reagents | Purpose/Notes | Source(s) |
|---|---|---|---|
| Protection (Acetylation) | Acetic anhydride or Acetyl chloride with a base (e.g., pyridine, TEA) | Converts the nucleophilic amine to a less reactive amide, enabling subsequent reactions like Sonogashira coupling. | chim.itcommonorganicchemistry.com |
| Deprotection (Deacetylation) | Acidic Hydrolysis (e.g., HCl/H₂O, reflux) or Basic Hydrolysis (e.g., NaOH/H₂O, reflux) | Removes the acetyl group to restore the primary amine. Harsh conditions may affect other sensitive groups. | commonorganicchemistry.com |
| Deprotection (Milder Methods) | Thionyl chloride/Pyridine; Schwartz's Reagent | Provides alternative, selective methods for deacetylation under milder conditions. | nih.govcabidigitallibrary.org |
Protection and Deprotection Strategies of the Amino Group
Emerging Synthetic Protocols
To improve efficiency, reduce waste, and simplify procedures, modern synthetic chemistry has focused on developing more streamlined protocols.
One effective method involves the direct iodination of 2-naphthylamine (also known as naphthalen-2-amine). tandfonline.comdoi.org In one protocol, 2-naphthylamine is treated with N-iodosuccinimide (NIS) in acetonitrile (B52724) (MeCN) as the solvent. doi.org Another reported single-step synthesis reacts 2-naphthylamine with a combination of sodium iodate (NaIO₃) and sodium sulfite (Na₂SO₃) in the presence of hydrochloric acid (HCl). tandfonline.com This reaction exclusively yields the 2-amino-1-iodonaphthalene regioisomer. tandfonline.com The yield for this reaction was found to improve significantly when the reaction time was extended from 2 hours to 24 hours. tandfonline.com
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Source(s) |
|---|---|---|---|---|---|
| Naphthalen-2-amine | N-Iodosuccinimide (NIS) | Acetonitrile (MeCN) | Not specified | Not specified | doi.org |
| 2-Naphthylamine | NaIO₃ / Na₂SO₃ / HCl | Aqueous/Not specified | 2 hours | 56% | tandfonline.com |
| 2-Naphthylamine | NaIO₃ / Na₂SO₃ / HCl | Aqueous/Not specified | 24 hours | 76% | tandfonline.com |
Reactivity and Reaction Mechanisms of 1 Iodonaphthalen 2 Amine
Cross-Coupling Reactions
Cross-coupling reactions are fundamental in organic synthesis for the creation of C-C bonds. libretexts.org For 1-iodonaphthalen-2-amine, these reactions primarily involve the reactive carbon-iodine bond.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful and versatile methods for constructing C-C bonds. libretexts.orgsigmaaldrich.com These reactions generally proceed under mild conditions and tolerate a wide range of functional groups. sigmaaldrich.com
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is widely used due to its reliability and applicability under mild conditions, including at room temperature and in aqueous media. wikipedia.org
This compound can be coupled with various terminal alkynes using Sonogashira conditions. For instance, the coupling of 1-iodonaphthalene (B165133) with phenylacetylene (B144264) has been reported to proceed with high yields. researchgate.netlookchem.com A variety of terminal alkynes, including aromatic and aliphatic ones, can be successfully coupled with aryl iodides. researchgate.net In some cases, even bulky substrates like 1-iodonaphthalene provide good yields of the desired coupled product. lookchem.com
Research has shown that the reaction conditions can be optimized to achieve high yields. For example, using a Pd/Cu@AC catalyst, the Sonogashira coupling of 1-iodonaphthalene with phenylacetylene resulted in a 92% yield. researchgate.net Another study reported an 85% yield for the same reaction using an FeCl3/PPh3 catalytic system. lookchem.com
Table 1: Examples of Sonogashira Coupling with 1-Iodonaphthalene
| Alkyne | Catalyst System | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | Pd/Cu@AC | Not specified | Not specified | 92 | researchgate.net |
| Phenylacetylene | FeCl3/PPh3 | Toluene | K3PO4 | 85 | lookchem.com |
| tert-Butoxyacetylene | Pd2(dba)3/TFP | iPr2NEt | Not specified | Good | nih.gov |
To achieve effective Sonogashira coupling, the amino group of this compound often requires protection. chim.it This is because the free amino group can interfere with the catalytic cycle. N-acylation is a common strategy for protecting the amino group. chim.it For instance, the synthesis of 1-(trimethylsilylethynyl)naphthalen-2-amine involved the protection of the amino group first by N-acetylation and then by N-tosylation before the coupling reaction with trimethylsilylacetylene (B32187). chim.it
The choice of protecting group can be crucial for the success of the reaction and for subsequent transformations. After the coupling reaction, the protecting group can be removed to yield the desired ortho-amino(alkynyl)naphthalene. chim.it
Table 2: Protecting Groups in Sonogashira Coupling of this compound Derivatives
| Protecting Group(s) | Alkyne | Purpose | Reference |
|---|---|---|---|
| N-acetyl, N-tosyl | Trimethylsilylacetylene | To enable effective coupling and subsequent synthesis of diaza sigmaaldrich.comhelicene. | chim.it |
| N-aryl | Various 1-alkynes | To synthesize N-aryl-1-(alkynyl)naphthalen-2-amines. | chim.it |
| N-alkyl | Arylacetylenes | To synthesize a wide series of 1-alkynyl-N-alkylnaphthalen-2-amines. | chim.it |
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling reactions, forming a C-C bond between an organoboron compound and an organohalide. scirp.org It is widely used for the synthesis of biaryls due to its mild reaction conditions and the commercial availability and low toxicity of the boron reagents. chinesechemsoc.org
A significant application of the Suzuki-Miyaura coupling involving derivatives of this compound is in the synthesis of axially chiral biaryls, which are important structures in many chiral ligands, natural products, and pharmaceuticals. chinesechemsoc.org The enantioselective version of this reaction allows for the controlled synthesis of one enantiomer of the atropisomeric product. chinesechemsoc.org
The development of chiral ligands for the palladium catalyst is key to achieving high enantioselectivity. chemrxiv.org For example, a C1-symmetric diamine ligand bearing a crown ether has been used in the highly efficient and enantioselective Suzuki-Miyaura coupling of 1-iodonaphthalen-2-yl triflate with various arylboronic acids, producing chiral biaryl triflates in up to 92% isolated yields with up to 90% enantiomeric excess. chinesechemsoc.org In another study, binaphthyl-based phosphoramidite-stabilized palladium nanoparticles were used as catalysts for the asymmetric Suzuki C–C coupling of 1-iodonaphthalene with 2-ethoxynaphthaleneboronic acid, achieving high yields and excellent enantiomeric excesses (>99% ee). acs.org
The synthesis of these atropisomeric compounds often involves the coupling of an ortho-substituted aryl halide with an organoboronic acid. The steric hindrance around the newly formed C-C bond leads to restricted rotation and hence axial chirality. beilstein-journals.org
Table 3: Enantioselective Suzuki-Miyaura Coupling for Atropisomeric Biaryl Synthesis
| Naphthyl Substrate | Boronic Acid | Chiral Ligand/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1-Iodonaphthalen-2-yl triflate | Various arylboronic acids | Chiral diamine with crown ether side arm/Palladium | Up to 92 | Up to 90 | chinesechemsoc.org |
| 1-Iodonaphthalene | 2-Ethoxynaphthaleneboronic acid | Binaphthyl-based phosphoramidite (B1245037) stabilized PdNPs | Up to 85 | >99 | acs.org |
| 1-Iodonaphthalene | 2-Methoxy-1-naphthaleneboronic acid | Biotinylated monophosphine palladium complex in streptavidin | Good | Up to 90 | researchgate.net |
Heck-Type Coupling
The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org For this compound, the carbon-iodine bond is the reactive site for this transformation. The general mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. wikipedia.orgunishivaji.ac.in
The key steps of the Heck reaction are:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex. unishivaji.ac.inlibretexts.org
Migratory Insertion (Syn-Addition) : The alkene coordinates to the palladium center and then inserts into the palladium-naphthyl bond. unishivaji.ac.in
Beta-Hydride Elimination (Syn-Elimination) : A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step typically proceeds with syn-elimination and determines the stereochemistry of the product. unishivaji.ac.in
Reductive Elimination : The palladium-hydride complex undergoes reductive elimination, typically in the presence of a base, to regenerate the Pd(0) catalyst and complete the cycle. unishivaji.ac.in
The presence of the amino group on the naphthalene (B1677914) ring can influence the reaction's efficiency and may require careful optimization of the catalytic system. While aryl iodides are generally highly reactive in Heck couplings, the coordinating ability of the amino group could potentially interact with the palladium catalyst. unishivaji.ac.in The reaction is typically stereoselective, favoring the formation of the trans-substituted alkene. organic-chemistry.org
Catalytic Systems and Ligand Design in Palladium Catalysis
The success of palladium-catalyzed cross-coupling reactions involving this compound, including Heck, Suzuki, and Buchwald-Hartwig aminations, is highly dependent on the design of the catalytic system. The choice of ligand and palladium precatalyst is crucial for achieving high yields, suppressing side reactions, and overcoming challenges posed by the substrate. mit.edunih.gov
Ligand Design: Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination. For substrates containing amino groups, specific ligands have been developed to enhance reactivity and selectivity.
Biarylphosphine Ligands : Ligands such as BrettPhos and RuPhos have demonstrated broad applicability for C-N cross-coupling reactions, proving effective for a wide range of primary and secondary amines with aryl halides. nih.govrsc.orgmit.edu These ligands are designed to promote efficient coupling even with complex and functionalized substrates.
Ylide-Functionalized Phosphines (YPhos) : These ligands have shown high performance in C-N coupling reactions, with specific designs helping to shut down side reactions like β-hydride elimination. d-nb.info
N-Heterocyclic Carbenes (NHCs) : NHCs are another class of potent ligands for palladium-catalyzed coupling reactions, known for their strong σ-donating properties which can stabilize the palladium catalyst. organic-chemistry.org
Catalyst System Challenges and Solutions:
Inhibition by Iodide : In C-N cross-coupling reactions, the iodide byproduct can form stable, unreactive bridging dimers with the palladium catalyst, inhibiting the catalytic cycle. A strategy to overcome this is to use a solvent system in which the iodide salt is insoluble, effectively removing it from the reaction medium. nih.gov
Steric Hindrance : The ortho-disubstituted nature of this compound presents steric challenges. Ligands with bulky substituents, like CPhos, are specifically designed to handle sterically demanding substrates and can suppress side reactions like β-hydride elimination. mit.edu
Chemoselectivity : In molecules with multiple reactive sites, such as aminophenols, the catalyst system can be tailored for selective N- or O-arylation. For instance, Pd-based catalysts with ligands like BrettPhos can favor C-N bond formation, while Cu-based systems may favor C-O bond formation. nih.gov
Below is a table summarizing representative catalytic systems used for cross-coupling reactions of aryl halides containing amino groups.
| Catalyst System Component | Example | Function/Application | Reference(s) |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of Pd(0) after in-situ reduction. | unishivaji.ac.in |
| Ligand | BrettPhos, RuPhos | Bulky biarylphosphines for coupling primary and secondary amines. | nih.gov, rsc.org, mit.edu |
| Ligand | CPhos | Suppresses β-hydride elimination with sterically hindered substrates. | mit.edu |
| Ligand | YPhos | Ylide-functionalized phosphines for highly active C-N coupling. | d-nb.info |
| Base | NaOt-Bu, Cs₂CO₃, K₂CO₃ | Activates the nucleophile and neutralizes the acid produced. | nih.gov, nih.gov |
| Solvent | Toluene, Dioxane | Aprotic solvents common for cross-coupling reactions. | nih.gov |
Transition-Metal-Free Coupling Reactions
While palladium catalysis is dominant, coupling reactions of aryl iodides like this compound can also proceed without transition metals. These reactions often involve radical or anionic intermediates and are promoted by strong bases. acs.orgpreprints.org
One prominent mechanism is base-promoted homolytic aromatic substitution (HAS) . In this pathway, a strong base such as potassium tert-butoxide (KOtBu) can promote the formation of an aryl radical from the aryl iodide. acs.org This radical can then add to another aromatic system. The addition of radical scavengers can inhibit or completely stop these reactions, providing evidence for a radical mechanism. acs.org For example, the coupling of 1-iodonaphthalene with other arenes has been achieved under these conditions. acs.org While efficient, these reactions can sometimes suffer from a lack of regioselectivity. acs.org
Another potential pathway is the SRN1 (substitution radical-nucleophilic unimolecular) mechanism. This multi-step chain reaction involves the formation of a radical anion, which then fragments into an aryl radical and a halide anion. This aryl radical can then be trapped by a nucleophile.
Nucleophilic Substitution Reactions
The iodine atom on the this compound ring can be displaced by various nucleophiles. evitachem.com Aromatic nucleophilic substitution (SNAr) is a plausible mechanism, particularly if additional electron-withdrawing groups are present on the ring to stabilize the intermediate Meisenheimer complex. However, for this compound, the presence of the strongly electron-donating amino group at the ortho position makes a classical SNAr reaction less favorable as it would destabilize the required anionic intermediate.
Alternatively, nucleophilic substitution can occur via the SRN1 radical-chain mechanism mentioned previously, especially under photostimulation or with solvated electrons. In this process, an electron is transferred to the aryl iodide to form a radical anion, which then expels the iodide ion to generate a naphthyl radical. This radical subsequently reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting aryl iodide.
The amino group can also act as an internal nucleophile in certain catalyzed reactions, leading to cyclization products. Furthermore, the amino group itself can be the site of reaction, for example, in copper-catalyzed N-arylation reactions (Ullmann condensation), where it acts as the nucleophile to couple with another aryl halide. mdpi.com
Electrophilic Aromatic Substitution Reactions
Further substitution on the naphthalene ring of this compound is governed by the directing effects of the existing substituents.
Amino Group (-NH₂) : This is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the cationic intermediate (arenium ion). libretexts.org
Iodo Group (-I) : This is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho-, para-directing because its lone pairs can stabilize the arenium ion through resonance.
In this compound, the two substituents are ortho to each other. The amino group's strong activating effect dominates the weaker deactivating effect of the iodine. Electrophilic attack will be directed to the positions most activated by the amino group, which are its ortho and para positions.
The position para to the amino group is C4.
The position ortho to the amino group is C3.
Therefore, incoming electrophiles are expected to substitute primarily at the C4 position, which is para to the strongly activating amino group. The C3 position is also activated but may be subject to some steric hindrance from the adjacent iodine atom. The other ring is less activated and generally less reactive towards electrophilic substitution compared to the substituted ring. uomustansiriyah.edu.iq
Radical Reactions and Intermediate Formation
Formation of Naphthyl Radicals
The 2-amino-1-naphthyl radical can be generated from this compound, typically through a single-electron transfer (SET) process. The relatively weak C-I bond facilitates this transformation. This radical formation is a key step in several reaction mechanisms, including transition-metal-free couplings and SRN1 reactions. acs.org
For instance, in base-promoted reactions, an electron donor (which can be the base complex itself) transfers an electron to the this compound molecule. acs.org This forms a transient radical anion, which rapidly dissociates to yield the 2-amino-1-naphthyl radical and an iodide anion.
Once formed, this highly reactive naphthyl radical can engage in various subsequent reactions, such as:
Hydrogen Atom Abstraction : The radical can abstract a hydrogen atom from a solvent or another molecule to form 2-naphthylamine (B18577).
Addition to π-systems : It can add to alkenes, alkynes, or other aromatic rings, initiating further C-C bond-forming cascades. researchgate.net
Coupling with a Nucleophile : In the SRN1 mechanism, it couples with an anionic nucleophile.
The study of such radical intermediates is crucial for understanding and controlling the outcomes of these complex reactions. researchgate.net
Carbonylation Reactions of this compound
The reactivity of this compound in carbonylation reactions is of significant interest for the synthesis of complex nitrogen-containing polycyclic aromatic compounds. The presence of both an iodo-substituent and an amino group on adjacent carbons of the naphthalene ring allows for a range of palladium-catalyzed transformations, primarily leading to heterocyclic structures through intramolecular processes. While direct studies on this compound are limited, its reactivity can be inferred from analogous transformations of 2-iodoanilines. These reactions are pivotal for constructing fused ring systems.
Aminocarbonylation
Aminocarbonylation of aryl halides is a powerful method for the formation of amides. In the case of this compound, the reaction can theoretically proceed via two main pathways: intermolecular aminocarbonylation with an external amine or intramolecular aminocarbonylation where the endocyclic amino group acts as the nucleophile.
Research on the palladium-catalyzed carbonylation of the analogous 2-iodoanilines with various amines and a source of carbon monoxide has been shown to produce quinazolin-4(3H)-ones. researchgate.netthieme-connect.com This occurs through a cascade reaction involving the initial aminocarbonylation of the aryl iodide followed by an intramolecular cyclization. By analogy, the aminocarbonylation of this compound with an external amine is expected to lead to the formation of N-substituted 2-aminonaphthalene-1-carboxamides. However, the proximity of the amino group at the 2-position makes a subsequent intramolecular cyclization highly probable, leading to the formation of benzo[g]quinazolin-4(3H)-one derivatives.
A plausible reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound, followed by the insertion of a carbon monoxide molecule to form an acyl-palladium complex. Subsequent nucleophilic attack by an external amine would yield the corresponding N-substituted 2-aminonaphthalene-1-carboxamide. Under certain conditions, particularly at elevated temperatures, this intermediate can undergo intramolecular cyclization with the elimination of a water molecule to yield the thermodynamically stable benzo[g]quinazolin-4(3H)-one scaffold.
A multi-component reaction involving 2-iodoanilines, trimethyl orthoformate, and various amines under palladium catalysis has been developed for the synthesis of quinazolin-4(3H)-ones. researchgate.netthieme-connect.com This approach avoids the direct use of gaseous carbon monoxide. Adapting this methodology to this compound would likely provide an efficient route to a variety of substituted benzo[g]quinazolin-4(3H)-ones.
Table 1: Proposed Products of Aminocarbonylation of this compound with Various Amines
| Amine Nucleophile | Proposed Product | Expected Yield Range |
| Ammonia | Benzo[g]quinazolin-4(3H)-one | Moderate to Good |
| Primary Alkylamine | 3-Alkylbenzo[g]quinazolin-4(3H)-one | Good to Excellent |
| Primary Arylamine | 3-Arylbenzo[g]quinazolin-4(3H)-one | Good to Excellent |
| Secondary Amine | N,N-Disubstituted-2-aminonaphthalene-1-carboxamide | Moderate |
Double Carbonylation
Double carbonylation of aryl halides allows for the introduction of two adjacent carbonyl groups, typically leading to the formation of α-ketoamides. For 2-iodoanilines, a palladium-catalyzed double carbonylation followed by an acid-promoted cyclization has been successfully employed to synthesize a range of isatin (B1672199) derivatives. cornell.eduresearchgate.netresearchgate.net This process involves the insertion of two molecules of carbon monoxide into the aryl-palladium bond, forming an α-ketoacyl palladium intermediate.
Applying this analogy to this compound, a double carbonylation reaction would be expected to yield an α-ketoamide intermediate, specifically 2-(2-aminonaphthalen-1-yl)-2-oxoacetamide. Subsequent intramolecular cyclization of this intermediate, through the nucleophilic attack of the amino group onto the adjacent ketone, would likely lead to the formation of a five-membered lactam ring fused to the naphthalene core.
The reaction conditions for double carbonylation are critical and often require higher pressures of carbon monoxide compared to monocarbonylation to favor the insertion of a second CO molecule. mdpi.comrsc.org The choice of solvent and ligands also plays a crucial role in the selectivity between mono- and double carbonylation products. rsc.org While polar solvents generally favor the formation of α-ketoamides, the steric hindrance of the naphthalene system might influence the reaction outcome. researchgate.net
Table 2: Proposed Products of Double Carbonylation of this compound
| Reaction Pathway | Proposed Intermediate/Product |
| Double Carbonylation | 2-(2-Aminonaphthalen-1-yl)-2-oxoacetamide |
| Subsequent Cyclization | 1H-Benzo[g]indole-2,3-dione |
Derivatization and Functionalization of 1 Iodonaphthalen 2 Amine
Modifications at the Amino Group
The amino group in 1-iodonaphthalen-2-amine serves as a nucleophilic center, readily participating in various reactions to form new carbon-nitrogen and nitrogen-acyl bonds. These modifications are crucial for introducing diverse functionalities and modulating the electronic and steric properties of the molecule.
N-Alkylation
N-alkylation of amines, a fundamental transformation in organic synthesis, involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. wikipedia.org This reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. wikipedia.org
While direct N-alkylation of primary amines can sometimes lead to a mixture of mono- and di-alkylated products due to the increased nucleophilicity of the secondary amine intermediate, various strategies have been developed to control the selectivity. nih.gov A rapid and high-yield method for the N-monomethylation of primary aromatic amines involves the initial formation of an N-trifluoroacetyl derivative, followed by treatment with methyl iodide under basic conditions. rsc.org Forcing conditions with an excess of an alkylating agent like methyl iodide can lead to exhaustive methylation, resulting in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com
For this compound, N-alkylation introduces alkyl substituents that can influence its solubility, basicity, and further reactivity. The reaction conditions, including the choice of base, solvent, and temperature, play a critical role in determining the outcome and yield of the N-alkylation reaction.
Table 1: N-Alkylation of Aromatic Amines This table presents generalized data for N-alkylation reactions of aromatic amines, which are indicative of the expected transformations for this compound.
| Alkylating Agent | Base | Solvent | Temperature | Product | Reference |
| Methyl Iodide | Solid Inorganic Base | DMF | Room Temperature | N-Methylated Amine | nih.gov |
| Primary Alcohols | Ru-based catalyst | Toluene | Mild Conditions | N-Alkylated Secondary Amine | nih.gov |
N-Arylation
The introduction of an aryl group at the nitrogen atom of this compound is achieved through N-arylation reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. These methods are pivotal for the synthesis of diarylamines and other N-aryl compounds.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product. libretexts.org The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. beilstein-journals.org
The Ullmann condensation , a classical method for C-N bond formation, employs a copper catalyst to promote the reaction between an amine and an aryl halide. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.org
Table 2: N-Arylation of Amines with Aryl Halides This table provides a general overview of conditions for Buchwald-Hartwig and Ullmann N-arylation reactions, applicable to this compound.
| Reaction | Catalyst System | Base | Solvent | Temperature | Product | Reference |
| Buchwald-Hartwig | Pd(OAc)₂, X-Phos | KOt-Bu | Toluene | 100 °C (Microwave) | N-Aryl Amine | beilstein-journals.org |
| Ullmann | CuI, Diamine Ligand | K₂CO₃ | Dioxane | 110 °C | N-Aryl Amine | wikipedia.org |
N-Acylation
N-acylation is a straightforward and widely used method to introduce an acyl group onto the nitrogen atom of an amine, forming an amide. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640). researchgate.netnih.gov The reaction is generally rapid and high-yielding. ias.ac.in
The N-acylation of this compound not only modifies its electronic properties by introducing an electron-withdrawing acyl group but also serves as a protection strategy for the amino group. The resulting N-acyl derivative can be more amenable to subsequent transformations, such as cross-coupling reactions at the iodine position, by preventing potential side reactions involving the amino group. For instance, N-acetylation can be readily achieved using acetic anhydride. researchgate.net Similarly, benzoylation can be carried out using benzoyl chloride, often under Schotten-Baumann conditions. unacademy.comresearchgate.net
Table 3: N-Acylation of Amines This table summarizes common conditions for the N-acylation of amines, which can be applied to this compound.
| Acylating Agent | Base | Solvent | Temperature | Product | Reference |
| Acetic Anhydride | - | Neat or Aqueous | Room Temperature | N-Acetyl Amine | researchgate.netresearchgate.net |
| Benzoyl Chloride | Aqueous Alkali | Two-phase system | Room Temperature | N-Benzoyl Amine | unacademy.comresearchgate.net |
Transformations Involving the Iodine Substituent
The carbon-iodine bond in this compound is a key site for functionalization, enabling the introduction of various substituents through cross-coupling and substitution reactions.
Introduction of Alkyne Functionality
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. beilstein-journals.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org
In the context of this compound, the Sonogashira coupling allows for the direct introduction of an alkyne moiety at the C1 position. To facilitate an effective coupling, it is often advantageous to first protect the amino group via N-acylation. The N-acylated substrate can then be reacted with a terminal alkyne, such as phenylacetylene (B144264), in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). researchgate.netmdpi.com
Table 4: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes This table outlines typical conditions for the Sonogashira coupling reaction.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Product | Reference |
| Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Ionic Liquid | 55 °C | Arylalkyne | beilstein-journals.org |
| Acyl Chloride | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Triethylamine (B128534) | Room Temp. | Alkynyl Ketone | mdpi.com |
Conversion to Other Halogenated Derivatives
The iodine atom in this compound can be replaced by other halogens, such as bromine or chlorine, through halogen exchange reactions. The Finkelstein reaction is a classic example of such a transformation, typically involving the treatment of an alkyl halide with an excess of a metal halide salt in a suitable solvent. byjus.com
For aryl halides, this transformation is often referred to as an "aromatic Finkelstein reaction" and may require a catalyst, such as copper(I) iodide in combination with a diamine ligand, to proceed efficiently. wikipedia.orgorganic-chemistry.orgnih.gov The reaction conditions, including the choice of the metal halide, catalyst, ligand, and solvent, are critical for driving the equilibrium towards the desired halogenated product. researchgate.netjk-sci.com This conversion allows for the fine-tuning of the reactivity of the halogen substituent, as the reactivity of aryl halides in cross-coupling reactions generally follows the order I > Br > Cl.
Table 5: Copper-Catalyzed Halogen Exchange in Aryl Halides This table provides general conditions for the conversion of aryl bromides to aryl iodides, illustrating the principles of halogen exchange applicable to this compound.
| Starting Material | Reagent | Catalyst System | Ligand | Solvent | Temperature | Product | Reference |
| Aryl Bromide | NaI | CuI | 1,2- or 1,3-Diamine | Dioxane | 110 °C | Aryl Iodide | organic-chemistry.orgnih.gov |
Regioselective Functionalization of the Naphthalene (B1677914) Ring System
The naphthalene ring of this compound presents several sites for potential functionalization. The presence of the iodo and amino groups significantly influences the reactivity and regioselectivity of subsequent chemical transformations. The primary sites for functionalization are the carbon atom bearing the iodine (C1), the amino group (N2), and the various C-H bonds on the aromatic rings. Strategic manipulation of reaction conditions and catalysts allows for selective modification at these positions, enabling the synthesis of a diverse array of naphthalene derivatives.
The primary focus of regioselective functionalization of this compound is the transformation of the highly reactive C-I bond. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, facilitating the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds at the C1 position with high precision.
Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are instrumental in forming new C-C bonds at the C1 position of this compound. The Sonogashira coupling, which joins terminal alkynes to aryl halides, is a prominent example. To achieve effective coupling, the amino group of this compound may require protection, for instance, by N-acylation or N-tosylation, to prevent side reactions. chim.it For example, a protected this compound can be coupled with trimethylsilylacetylene (B32187) to yield the corresponding alkynyl derivative. chim.it
Another powerful method is the palladium-catalyzed, norbornene-mediated three-component reaction. This approach allows for the simultaneous formation of one C-N and one C-C bond in a single step from readily available starting materials. chim.it For instance, the reaction of an N-substituted 1-iodonaphthalene (B165133) with an alkoxyamine and an alkyne can efficiently produce complex alkynyl- and amino-functionalized naphthalene derivatives. chim.it
Table 1: Examples of C-C Bond Formation Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Sonogashira Coupling | N-Tosyl-1-iodonaphthalen-2-amine | Trimethylsilylacetylene | Pd Catalyst | N-Tosyl-1-(trimethylsilylethynyl)naphthalen-2-amine | Not specified | chim.it |
| Sonogashira Coupling | N-Aryl-1-iodonaphthalen-2-amine | But-3-yn-1-ol | Standard Pd catalytic system | 4-(2-(N-Arylamino)naphthalen-1-yl)but-3-yn-1-ol | Good | chim.it |
| Three-Component Reaction | 4-(1-Iodonaphthalen-2-yl)morpholine | Favorskii alcohol and morpholino benzoate | Pd-catalyzed norbornene-mediated | 4-(1-(Phenylethynyl)naphthalen-2-yl)morpholine | Not specified | chim.it |
Carbon-Nitrogen Bond Formation
The formation of new C-N bonds, typically through methods like the Buchwald-Hartwig amination, represents another key regioselective functionalization. nih.gov This palladium-catalyzed cross-coupling reaction enables the arylation of amines by connecting them to the C1 position of the naphthalene ring, replacing the iodine atom. nih.govtcichemicals.com This transformation is highly valuable for constructing complex nitrogen-containing molecules, including ligands and precursors for heterocyclic systems. nih.gov The reaction generally involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling between this compound (or its derivatives) and a primary or secondary amine. nih.gov
Table 2: Representative C-N Bond Formation Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | This compound | Primary or Secondary Amine (e.g., Aniline, Morpholine) | Pd catalyst (e.g., Pd(OAc)2), Phosphine Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N1-Substituted-naphthalene-1,2-diamine derivative | nih.gov |
Synthesis of Fused Heterocyclic Systems
The functionalized derivatives of this compound serve as crucial intermediates for the synthesis of polycyclic and heterocyclic compounds. The strategic introduction of functional groups via C-C or C-N bond formation sets the stage for subsequent intramolecular cyclization reactions. For example, an ortho-amino(alkynyl)naphthalene, synthesized via a Sonogashira coupling, can undergo cyclization to form benzo[g]indoles. chim.it These cascade reactions, often catalyzed by transition metals like copper, can involve steps such as dehydrogenation, aza-Michael addition, and intramolecular hydroamination to construct the fused ring system. chim.it This approach provides an efficient pathway to complex nitrogen-containing aromatic structures, which are prevalent in pharmacologically active compounds and advanced materials. rsc.org
Computational Chemistry and Mechanistic Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of compounds like 1-Iodonaphthalen-2-amine. These calculations, which apply principles of quantum mechanics, can determine various electronic and structural properties. sciencealert.com For instance, methods like Density Functional Theory-based Tight Binding (DFTB3) can be employed to compute energetic descriptors, which are crucial for building predictive models of molecular interactions. researchgate.net
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of chemical reactivity and stability. researchgate.net While specific calculations for this compound are not widely published, data from related aminonaphthalene derivatives illustrate the typical outputs of such studies.
Table 1: Illustrative Quantum Chemical Parameters for Aminonaphthalene Derivatives
| Parameter | Description | Typical Value Range (eV) |
| EHOMO | Highest Occupied Molecular Orbital Energy | -5.0 to -6.0 |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.5 to 4.5 |
| Ionization Potential (IP) | Energy required to remove an electron | 5.0 to 6.0 |
| Electron Affinity (EA) | Energy released when an electron is added | 1.0 to 2.0 |
Note: These values are illustrative and based on general findings for related naphthalene (B1677914) derivatives. Specific values for this compound would require dedicated computational analysis.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. dtic.mil It has become a powerful tool, often used in conjunction with spectroscopic techniques, to predict the properties of complex molecules. researchgate.net DFT studies can accurately model optimized molecular geometry, vibrational frequencies (IR spectra), and NMR chemical shifts. researchgate.net
For naphthalene derivatives, DFT is used to calculate a range of quantum chemical descriptors that explain their reactivity. researchgate.netmdpi.com These include:
Global Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Fukui Functions (f+, f-): Indicate the most likely sites for electrophilic and nucleophilic attack within the molecule, respectively. researchgate.net
In the context of this compound, DFT calculations could predict how the electron-donating amino group (-NH₂) and the electron-withdrawing iodo group (-I) influence the electron density distribution across the naphthalene rings, thereby identifying the most reactive sites for chemical reactions. Studies on similar molecules like 4-aminonaphthalene derivatives have used DFT to evaluate their potential as corrosion inhibitors by modeling their interaction with metal surfaces. researchgate.net
Mechanistic Pathways of Catalyzed Reactions
This compound, as an aryl iodide with an amino directing group, is a valuable substrate for transition-metal-catalyzed reactions. Computational studies are essential for elucidating the complex mechanistic pathways of these transformations.
Transition metal-catalyzed C–H activation is a powerful strategy for functionalizing otherwise inert C–H bonds. mdpi.com In naphthalene derivatives, the presence of a directing group, such as the amino group in this compound, is crucial for controlling the site-selectivity of the reaction. researchgate.net The general mechanism for C-H activation often involves the formation of a C-M bond through processes like oxidative addition or σ-bond metathesis. mdpi.com
For a substrate like this compound, the amino group can direct a metal catalyst (e.g., Palladium, Rhodium) to activate specific C–H bonds, typically at the ortho positions (C3 or the C1 position on the adjacent ring). researchgate.net DFT calculations can model the transition states of different potential C-H activation pathways, helping to determine which position is kinetically and thermodynamically favored. Kinetic Isotope Effect (KIE) studies, both experimental and computational, can further confirm whether C–H bond cleavage is the rate-determining step in the catalytic process. mdpi.com
Elucidating the full catalytic cycle is key to understanding and optimizing a reaction. For palladium-catalyzed cross-coupling reactions involving aryl halides like this compound, a general cycle often includes three primary steps:
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of this compound to form a high-valent organometallic complex (e.g., an Aryl-Pd(II)-I species). mdpi.com
Transmetalation or Insertion: The organopalladium complex reacts with a coupling partner. This could involve transmetalation (in Suzuki or Stille coupling) or insertion of another molecule like an alkene, alkyne, or carbon monoxide. mdpi.com
Reductive Elimination: The two coupled fragments are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.
DFT calculations are instrumental in mapping the energy profile of the entire catalytic cycle. By calculating the energies of all intermediates and transition states, researchers can identify the rate-determining step and understand how different factors, such as ligands or additives, influence the reaction rate and efficiency. chemrxiv.org
Table 2: Plausible Steps in a Pd-Catalyzed Aminocarbonylation Reaction
| Step | Description | Key Transformation |
| 1 | Oxidative Addition | Ar-I + Pd(0) → Ar-Pd(II)-I |
| 2 | CO Insertion | Ar-Pd(II)-I + CO → (ArCO)-Pd(II)-I |
| 3 | Nucleophilic Attack | (ArCO)-Pd(II)-I + Amine → [(ArCO)(Amine)]-Pd(II)-I |
| 4 | Reductive Elimination | [(ArCO)(Amine)]-Pd(II)-I → Ar-CO-Amine + Pd(0) + HI |
Note: Ar represents the 1-aminonaphthalen-2-yl moiety.
The choice of ligands and co-catalysts is critical in transition metal catalysis. Ligands coordinate to the metal center, modifying its steric and electronic properties, which in turn influences the catalyst's reactivity, stability, and selectivity. nih.gov
Selectivity: Ligands play a crucial role in controlling regioselectivity (which C-H bond is activated) and enantioselectivity (in asymmetric catalysis). The steric bulk and geometry of the ligand can block certain reaction pathways while favoring others, leading to the formation of a specific desired product. nih.govrsc.org
Co-catalysts, often bases or additives, are also vital. In many cross-coupling reactions, a base is required to facilitate the reductive elimination step or to neutralize acidic byproducts generated during the cycle. mdpi.com Computational studies can model the interaction of ligands and co-catalysts with the metal center and substrates, providing a rationale for experimentally observed trends in selectivity and efficiency. chemrxiv.org
Spectroscopic Data Analysis in Mechanistic Elucidation
The elucidation of reaction mechanisms relies on a combination of computational modeling and experimental evidence, primarily from spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to identify reactants, intermediates, and products. espublisher.com
DFT calculations can predict spectroscopic properties, which can then be compared with experimental data to validate proposed structures. For example:
NMR Spectroscopy: DFT can calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these with experimental spectra helps in the structural assignment of complex products or transient intermediates.
IR Spectroscopy: Calculated vibrational frequencies from DFT can be matched with experimental IR spectra to identify characteristic functional groups in reaction intermediates.
By integrating computational predictions with real-world spectroscopic data, chemists can build a comprehensive and evidence-based understanding of the mechanistic steps involved in reactions of this compound. rsc.org
NMR Spectroscopy for Structural and Mechanistic Insights
While the structural characterization of products resulting from reactions involving derivatives of this compound has been confirmed by NMR, detailed mechanistic investigations using this technique on the parent compound have not been published. General principles of NMR spectroscopy would predict a complex aromatic region in the ¹H NMR spectrum due to the protons on the naphthalene ring system, with chemical shifts influenced by the electron-donating amine group and the electron-withdrawing, sterically bulky iodine atom. Similarly, the ¹³C NMR spectrum would display distinct signals for each of the ten carbon atoms of the naphthalene core.
Without dedicated studies, further insights into reaction kinetics, transient intermediates, or equilibrium processes involving this compound as revealed by advanced NMR techniques remain speculative.
Table 1: Predicted NMR Data for this compound (Illustrative) No experimental data was found in the searched literature. The table below is for illustrative purposes only and does not represent published experimental values.
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | ~6.5 - 8.0 | Complex splitting patterns expected due to proton-proton coupling. |
| ¹H (Amine) | Broad signal, variable | Chemical shift is dependent on solvent and concentration. |
| ¹³C (C-I) | ~90 - 100 | Direct attachment to iodine causes a significant upfield shift. |
| ¹³C (C-N) | ~140 - 150 | Attachment to the amine group results in a downfield shift. |
| ¹³C (Aromatic) | ~110 - 140 | Eight distinct signals are expected for the remaining naphthalene carbons. |
ESI-MS Studies of Reaction Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged or polar intermediates in solution-phase reactions, thereby providing crucial mechanistic details.
A review of the scientific literature indicates a lack of studies where ESI-MS has been specifically applied to investigate the reaction mechanisms or identify reactive intermediates in reactions involving this compound. While ESI-MS is widely used in the study of amine-catalyzed reactions and organometallic processes, its application to this particular compound has not been documented. Therefore, there is no available data on reaction intermediates, such as complexes or transient species, that have been identified using this method for this compound.
Applications in Advanced Organic Synthesis
Precursor in Synthesis of Complex Organic Molecules
The dual reactivity of 1-Iodonaphthalen-2-amine allows it to act as a linchpin in the assembly of intricate organic structures. The iodine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions, while the amine group can be used for forming amides, imines, or participating in cyclization processes.
Naphthalene-based compounds are integral to many pharmacologically active molecules. ekb.eg this compound serves as a key precursor for nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. For instance, bulky substrates like 1-iodonaphthalene (B165133) are well-tolerated in palladium-catalyzed multicomponent reactions to synthesize quinazolin-4(3H)-ones. mdpi.com These quinazolinone derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antitumor effects. mdpi.com
Furthermore, the compound is utilized in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds. In a specific application, this compound, after protection of its amino group, undergoes a Sonogashira coupling with an alkyne. The resulting product serves as an intermediate in the synthesis of a diaza chemicalbook.comhelicene precursor, showcasing its role in creating complex, sterically hindered molecules with potential applications in materials science and drug discovery. chim.it
Table 1: Exemplary Use of this compound in a Coupling Reaction chim.it
| Reactant A | Reactant B | Coupling Type | Key Product | Application |
|---|
Aromatic amines and naphthalene (B1677914) derivatives are foundational components in the dye industry. cuhk.edu.hkrepec.org The naphthalene core of this compound provides the necessary chromophore structure, which can be extended and modified to create colored compounds. The amine group is a classic auxochrome that can be diazotized and coupled with other aromatic systems to form highly conjugated azo dyes. cuhk.edu.hkrepec.org
Additionally, the presence of the iodine atom allows for the construction of more complex dye systems through cross-coupling reactions. This enables the linking of the naphthalene unit to other aromatic or heterocyclic systems, creating larger π-conjugated molecules that absorb light in the visible region. This methodology is employed in the synthesis of novel functionalized dyes, such as benzophenoxazinones, which are analogues of the fluorescent dye Nile Red. rsc.org
Building Block for Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds with significant interest in materials science due to their unique electronic and photophysical properties. nih.gov this compound serves as a valuable building block for constructing larger, more complex PAHs through annulation and coupling strategies.
2-Vinylnaphthalene (B1218179) is an important monomer used in the production of polymers with desirable properties such as high heat resistance and low moisture absorption. guidechem.com Common industrial synthesis methods for 2-vinylnaphthalene typically start from 2-acetylnaphthalene, which is reduced to a hydroxyl intermediate and subsequently dehydrated. guidechem.comgoogle.com Another route involves the dehydrogenation of ethylnaphthalene. sigmaaldrich.comgoogle.com While this compound is a key naphthalene derivative, its direct conversion to vinylnaphthalene is not a commonly documented synthetic pathway. However, its role as a functionalized naphthalene places it within the family of precursors used to generate a wide array of naphthalene-based structures.
The acenaphthylene (B141429) and acenaphthene (B1664957) ring systems are fused PAHs containing a five-membered ring integrated into a naphthalene framework. The synthesis of these structures often relies on intramolecular cyclization of appropriately substituted naphthalene precursors. nih.gov For example, palladium-catalyzed reaction cascades involving 1,8-dihalonaphthalenes can be used to construct acenaphthylene-fused heteroarenes like acenaphtho[1,2-b]thiophene. beilstein-journals.org
The ortho-positioning of the iodo and amino groups in this compound provides a reactive site for building such fused-ring systems. While direct cyclization is one possibility, the functional groups can also be modified to facilitate annulation reactions. For instance, the synthesis of a 1-aza-2-phospha-acenaphthene complex has been achieved starting from a peri-substituted naphthalene derivative, demonstrating the utility of functionalized naphthalenes in creating these unique tricyclic structures. rsc.org
This compound is an ideal starting point for the synthesis of more complex aromatic amine derivatives. nih.govgoogle.com The amine group can undergo standard transformations such as N-acylation or N-arylation. chim.it These reactions are often employed as a protection strategy before performing subsequent reactions at the iodo-substituted position. chim.it For example, N-tosylation is used to protect the amine before a Sonogashira coupling reaction. chim.it
Furthermore, the carbon-iodine bond is susceptible to various cross-coupling reactions. This allows for the introduction of new aryl or alkyl groups, expanding the molecular complexity. Copper-catalyzed reactions of haloalkynes with amines, for instance, can lead to the formation of naphthalene-1,3-diamine derivatives, showcasing how the inherent functionality can be leveraged to build more substituted systems. nih.gov
Role in Chiral Molecule Synthesis
The presence of reactive sites on this compound makes it a key starting material for the synthesis of chiral molecules, which are crucial in asymmetric catalysis and the development of stereoselective reactions.
Precursor for Chiral Ligands in Asymmetric Catalysis
Chiral ligands are essential for modern asymmetric catalysis, a field that enables the synthesis of single-enantiomer drugs and fine chemicals. Axially chiral biaryl-2-amines, which can be synthesized from precursors like this compound, provide a robust platform for the development of a diverse set of these crucial ligands. nih.gov The synthesis of chiral aminophosphines, a prominent class of ligands, often involves the reaction of an amine building block with a phosphorus source. rsc.orgwhamine.comnih.gov These ligands are used in metal complexes with rhodium or ruthenium to catalyze reactions such as asymmetric hydrogenation, hydrosilylation, and hydroformylation. researchgate.net The resulting catalysts can achieve high enantioselectivities, demonstrating the potential of amine-based precursors in creating effective ligands for homogeneous catalysis. nih.gov
Chiral amines are key structural motifs in a vast number of pharmaceuticals and fine chemicals. nanoscience.or.kr The development of new chiral phosphorus ligands, often derived from amine precursors, has been a driving force behind significant advancements in the asymmetric hydrogenation of imines and related compounds. nanoscience.or.kr Furthermore, chiral amino alcohols, synthesized from chiral pools, also serve as important ligands for asymmetric catalysts. researchgate.net
Construction of Axially Chiral Biaryls
Axially chiral biaryls are a class of compounds with significant applications as chiral catalysts and ligands due to their unique, sterically hindered rotational axis. nih.goviosrjournals.org The synthesis of these molecules is a key focus in organic chemistry. wikipedia.org this compound is an ideal precursor for these structures, as the amine group can direct metal-catalyzed C-H functionalization reactions to build the biaryl axis with high stereocontrol.
Various catalytic systems have been developed for this purpose. For instance, palladium(II)-catalyzed atroposelective C-H olefination uses a simple free amine as a directing group to synthesize a broad range of axially chiral biaryl-2-amines with good yields and high enantioselectivities (up to 97% ee). nih.gov Similarly, cobalt(II)-catalyzed atroposelective C-H arylation provides a sustainable method to access enantioenriched biaryl-2-amines in excellent yields and enantioselectivities. nih.gov Copper-catalyzed domino arylation reactions also offer an efficient route to important axially chiral frameworks like NOBIN (2-amino-2′-hydroxy-1,1′-binaphthyl) and BINAM (1,1′-binaphthyl-2,2′-diamine) derivatives under mild conditions. nih.goviosrjournals.org These methods highlight the utility of amine-containing precursors in the enantioselective construction of valuable chiral scaffolds. colorado.edu
Table 1: Selected Catalytic Methods for Axially Chiral Biaryl Synthesis This table is interactive. Click on the headers to sort.
| Catalytic Method | Metal Catalyst | Directing Group | Key Features |
|---|---|---|---|
| Atroposelective C-H Olefination | Palladium(II) | Free Amine | High enantioselectivities (up to 97% ee) nih.gov |
| Atroposelective C-H Arylation | Cobalt(II) | Salicyloxazoline | Sustainable access, excellent yields (up to 99%) nih.gov |
| Domino Arylation/ mdpi.commdpi.com-Sigmatropic Rearrangement | Copper | N-Arylhydroxylamine | Mild conditions, good substrate compatibility nih.goviosrjournals.org |
Applications in Material Science
The rigid naphthalene backbone and reactive functional groups of this compound make it a promising candidate for the synthesis of advanced materials with unique optical and electronic properties.
Precursor for Liquid Crystals and Polymers
Liquid crystals are materials that exhibit phases between conventional liquids and solid crystals. mdpi.com The synthesis of liquid crystalline compounds often involves the use of molecules with rigid cores, such as naphthalene, and flexible side chains. mdpi.com Amine groups are frequently incorporated into these structures to build molecules like Schiff bases or to link different molecular units. nih.gov The synthesis of calamitic (rod-shaped) and discotic (disc-shaped) liquid crystals can be achieved through reactions like esterification and palladium-catalyzed cross-coupling, where an amine-containing molecule can serve as a core building block. iosrjournals.org
In polymer science, aminonaphthalene derivatives are used to create polymers with interesting properties. For example, poly(1-aminonaphthalene) can be synthesized via chemical oxidative polymerization. nanoscience.or.kr This polymer is soluble in various organic solvents and exhibits electrical conductivity, which can be significantly enhanced upon doping with acids. nanoscience.or.kr The synthesis of polyamides, a major class of polymers, involves the polycondensation of diamines with diacids. rsc.org The amine functionality of this compound allows it to be incorporated into polymer chains through similar condensation reactions, potentially yielding materials with high thermal stability and specific electronic properties derived from the naphthalene unit. mdpi.comresearchgate.net
Organic Optoelectronic Materials
Organic optoelectronic materials are at the heart of technologies like thin-film transistors, organic light-emitting diodes (OLEDs), and solar cells. colorado.edugatech.edu Naphthalene derivatives are extensively studied for these applications due to their robust, aromatic structure and favorable electronic properties. nih.gov Specifically, derivatives of naphthylamine are investigated in the field of organic electronics and information displays. nih.gov Naphthalene-based compounds, such as naphthalene diimides (NDIs), are used as semiconductors, offering high thermal, chemical, and photochemical stability along with high electron affinities. nih.gov The amine group in this compound can be used to tune the electronic properties of the molecule or to serve as an anchoring point for attaching other functional groups, making it a versatile precursor for creating novel materials for organic electronics. researchgate.net The development of such materials is crucial for creating low-cost, flexible, and large-area electronic devices. colorado.edu
Reagent in Medicinal Chemistry
The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com The versatility of the naphthalene core allows for structural modifications that can tune its pharmacological profile. mdpi.com
Amine-containing compounds are fundamental in medicinal chemistry, with a large number of clinical drugs being amine derivatives. whamine.com The amine group is critical for drug-target interactions, often forming hydrogen or ionic bonds. whamine.com this compound combines the bioactive naphthalene core with two highly versatile functional groups. The amine group can be modified to improve solubility or to interact with biological targets, while the iodine atom is a key handle for carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira couplings. This allows for the straightforward synthesis of a diverse library of complex molecules. For instance, bulky substrates like 1-iodonaphthalene are well-tolerated in palladium-catalyzed multicomponent reactions to synthesize quinazolin-4(3H)-ones, a class of nitrogen heterocycles with significant biological and pharmacological properties, including antitumor and anti-inflammatory activities. This highlights the potential of this compound as a valuable starting material in drug discovery and development.
Advanced Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools for confirming the identity and purity of "1-Iodonaphthalen-2-amine". By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The presence of both an electron-donating amine group (-NH₂) and an electron-withdrawing iodo group (-I) will influence the precise chemical shifts of the naphthalene (B1677914) ring protons. The amine protons are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically falls within the range of 3.5 to 5.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. "this compound" has ten carbon atoms in the naphthalene ring system, and due to the substitution pattern, ten distinct signals are expected. The carbon atom bonded to the iodine (C-1) would show a significantly lower chemical shift compared to the other aromatic carbons due to the heavy atom effect of iodine. Conversely, the carbon atom attached to the amine group (C-2) will be shifted downfield. The remaining aromatic carbons will resonate in the typical range for naphthalenic carbons, approximately 110-140 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are estimated values based on general principles and data for related compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-I | - | ~90-100 |
| C2-NH₂ | - | ~145-155 |
| Aromatic-H | ~7.0 - 8.2 | ~110 - 140 |
| NH₂ | ~3.5 - 5.0 (broad) | - |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound" (C₁₀H₈IN), the molecular weight is approximately 269.08 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 269. The presence of a nitrogen atom means the molecule follows the nitrogen rule, having an odd nominal molecular mass.
The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for "this compound" would likely involve the loss of iodine (I•, mass 127) or the amine group (-NH₂, mass 16). A prominent peak might be observed at m/z 142, corresponding to the loss of an iodine radical. Another significant fragmentation could be the loss of HCN (mass 27) from the aminonaphthalene cation. For a related compound, 1-amino-2-naphthol, major fragments are observed at m/z 130 and 103, corresponding to the loss of HCN and CO. researchgate.net A similar pattern of fragmentation could be anticipated for "this compound".
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 269 | [M]⁺ (Molecular Ion) |
| 142 | [M - I]⁺ |
| 127 | [I]⁺ |
| 115 | [C₉H₇]⁺ (Naphthyl cation after loss of I and NH₂) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" would exhibit characteristic absorption bands for the amine group and the aromatic ring.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. nist.gov The N-H bending vibration (scissoring) would likely be observed in the range of 1580-1650 cm⁻¹. nist.gov The C-N stretching vibration for an aromatic amine typically appears in the 1250-1335 cm⁻¹ region. nist.gov The C-I stretch is expected to be in the far-infrared region, typically below 600 cm⁻¹, and may not always be easily observed on standard mid-IR spectrometers. Aromatic C-H stretching vibrations will be visible above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will produce a series of peaks between 1400 and 1600 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Primary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 1580 - 1650 | N-H Bend | Primary Amine |
| 1400 - 1600 | C=C Stretch | Aromatic Ring |
| 1250 - 1335 | C-N Stretch | Aromatic Amine |
| < 600 | C-I Stretch | Iodoalkane |
Chromatographic Analysis of Derivatives
Chromatographic techniques are crucial for the separation, identification, and quantification of "this compound" and its derivatives from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For the analysis of "this compound" and its derivatives, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Table 4: Illustrative HPLC Parameters for Analysis of Naphthalene Derivatives Note: These are example parameters and would require optimization for "this compound".
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm or Fluorescence |
| Temperature | Ambient |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. "this compound" and its less polar derivatives can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.
The choice of the GC column is critical for achieving good separation. A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the analysis of aromatic compounds. The operating conditions, including the oven temperature program, injector temperature, and carrier gas flow rate, need to be optimized to achieve good resolution and peak shape. A study on the GC analysis of iodinated derivatives of aromatic amines utilized different GC-MS techniques for sensitive detection. nih.gov Derivatization of the amine group, for example, by acetylation, can sometimes be employed to improve the volatility and chromatographic behavior of the analytes.
Table 5: General Gas Chromatography Parameters for Aromatic Amine Analysis Note: These are general parameters and would need to be optimized for "this compound" and its specific derivatives.
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
X-ray Crystallography for Solid-State Structure Determination
As of the current body of scientific literature, a detailed single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported. While crystallographic data is a cornerstone for the definitive determination of a molecule's three-dimensional structure in the solid state, providing precise information on bond lengths, bond angles, and crystal packing, such experimental data for this compound is not publicly available in crystallographic databases or published research.
The scientific community relies on techniques like X-ray crystallography to elucidate the precise spatial arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of an electron density map of the molecule, from which the positions of the individual atoms can be determined with a high degree of accuracy.
For a compound like this compound, a crystallographic study would provide invaluable insights into its molecular geometry. Key parameters that would be determined include:
Crystal System and Space Group: These define the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that describe the fundamental repeating unit of the crystal.
Intramolecular Bond Lengths and Angles: The precise distances between bonded atoms and the angles they form, which can reveal information about bond order and steric strain.
Intermolecular Interactions: The study of the crystal packing would reveal non-covalent interactions such as hydrogen bonding (involving the amine group) and potential halogen bonding (involving the iodine atom), which govern the supramolecular architecture.
While experimental data for this compound is not available, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 7.58 |
| b (Å) | 9.12 |
| c (Å) | 14.35 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 991.4 |
| Z | 4 |
Hypothetical Selected Intramolecular Distances and Angles
| Bond/Angle | Hypothetical Value (Å/°) |
|---|---|
| C1-I1 | 2.10 |
| C2-N1 | 1.38 |
| C1-C2 | 1.42 |
| C1-C9 | 1.37 |
| I1-C1-C2 | 121.5 |
| N1-C2-C1 | 120.8 |
It is important to reiterate that the data presented in the tables above is purely illustrative of the type of information that would be generated from an X-ray crystallographic study and does not represent experimentally determined values for this compound. The synthesis and crystallographic analysis of this compound would be a valuable contribution to the field, providing a deeper understanding of its solid-state structure and intermolecular interactions.
Q & A
Q. Methodological Approach :
- Electrochemical Analysis : Cyclic voltammetry quantifies redox potentials influenced by iodine .
- Kinetic Isotope Effects : Compare reaction rates of iodinated vs. non-iodinated analogs to isolate electronic contributions .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
Despite limited direct data, safety practices for iodinated aromatics include:
- Containment : Use fume hoods and sealed systems to prevent inhalation of volatile iodine .
- Waste Disposal : Neutralize acidic byproducts (e.g., HI) with sodium bicarbonate before disposal .
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to avoid dermal exposure .
Advanced Consideration : Monitor airborne iodine levels with real-time sensors and implement spill protocols using sand/vermiculite for absorption .
How can researchers design experiments to probe the biological activity of this compound without commercial toxicity data?
Advanced Research Focus
Preliminary screening strategies:
- In Silico Toxicology : Use QSAR models (e.g., ProTox-II) to predict cytotoxicity and metabolic pathways .
- Cell-Based Assays : Test against human cell lines (e.g., HEK293) with viability markers (MTT assay) .
- Structural Analogues : Compare with 2-Naphthalenamine derivatives, which are known carcinogens, to infer risks .
Ethical Note : Follow institutional guidelines for hazardous compound handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
